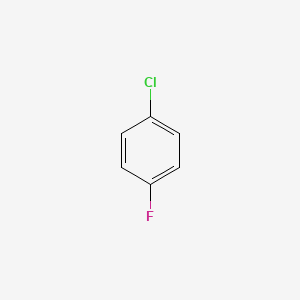
1-Chloro-4-fluorobenzene
Cat. No. B7723767
M. Wt: 130.55 g/mol
InChI Key: RJCGZNCCVKIBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05831128
Procedure details


2.0 mmol of 4-chlorofluorobenzene, 2.4 mmol of piperidine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle (trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted according to the GWI to give 4-fluorophenylpiperidine and 3-fluorophenylpiperidine in the ratio 2:1 in 75% yield.




[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One

[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CC(C)([O-])C.[K+].[Br-].[Li+]>C1(C)C=CC=CC=1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:3][CH:4]=1.[F:8][C:5]1[CH:4]=[C:3]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:2]=[CH:7][CH:6]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
2.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
2.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
0.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Li+]
|
[Compound]
|
Name
|
palladacycle
|
|
Quantity
|
9.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1CCCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05831128
Procedure details


2.0 mmol of 4-chlorofluorobenzene, 2.4 mmol of piperidine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle (trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted according to the GWI to give 4-fluorophenylpiperidine and 3-fluorophenylpiperidine in the ratio 2:1 in 75% yield.




[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One

[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CC(C)([O-])C.[K+].[Br-].[Li+]>C1(C)C=CC=CC=1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:3][CH:4]=1.[F:8][C:5]1[CH:4]=[C:3]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:2]=[CH:7][CH:6]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
2.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
2.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
0.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Li+]
|
[Compound]
|
Name
|
palladacycle
|
|
Quantity
|
9.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1CCCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
